molecular formula C22H28N2O4 B1253904 Rhynchophylline

Rhynchophylline

Cat. No.: B1253904
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-YCBKVTMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhynchophylline (CAS# 76-66-4) is a major tetracyclic oxindole alkaloid isolated from the Uncaria genus of plants (e.g., Uncaria rhynchophylla ), which have a history of use in Traditional Chinese Medicine . This compound is a subject of significant research interest due to its multi-target mechanisms of action, primarily as a non-competitive NMDA receptor antagonist and a calcium channel blocker . It also functions as a potassium channel opener and possesses demonstrated anti-inflammatory properties . In neuroscience research, this compound shows promise for investigating potential therapeutic pathways for neurodegenerative diseases. Studies indicate it can alleviate cognitive deficits in transgenic mouse models of Alzheimer's disease by modulating amyloid-beta pathology, reducing tau hyperphosphorylation, and dampening neuroinflammation . Its mechanisms include protecting neurons from glutamate-induced excitotoxicity and inducing autophagy to clear misfolded proteins . Furthermore, its anti-addictive properties and effects on conditions like epilepsy and vascular dementia are active areas of investigation . In cardiovascular research, this compound is utilized for its antihypertensive, anti-arrhythmic, and brachycardic effects . Its activity is linked to vasodilation, likely through the inhibition of vascular contractile responses and a reduction in peripheral resistance, as well as anti-platelet aggregation and anticoagulation effects . Researchers value this compound for its ability to interact with key ion channels and modulate neurotransmitter systems, making it a versatile tool for probing complex disease mechanisms. Please note: This product is provided "For Research Use Only". It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (Z)-2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22+/m0/s1

InChI Key

DAXYUDFNWXHGBE-YCBKVTMHSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Pictograms

Acute Toxic

Synonyms

isorhynchophylline
isorhyncophylline
rhynchophylline
rhyncophylline
rhyncophylline, (16E)-isomer
rhyncophylline, (16E,20alpha)-isome

Origin of Product

United States

Preparation Methods

Procedure and Solvent Optimization

High-speed countercurrent chromatography (HSCCC) has emerged as a dominant method for rhynchophylline isolation due to its absence of solid stationary phases, minimizing adsorption losses. The CN102311435A patent details a protocol where Uncaria material is crushed to 20–60 mesh, treated with 5% sodium carbonate, and subjected to ultrasonic extraction. The critical innovation lies in the solvent system: chloroform-methanol-water (6–8:5–7:3–5) adjusted to pH 7.5–8 with triethylamine. This biphasic system leverages the differential partitioning of this compound, achieving a purity exceeding 95%.

Performance Metrics

HSCCC demonstrates a production cycle of under 12 hours, with yields dependent on feedstock quality. Comparative studies using a chloroform-methanol-water (6:4:5) system achieved 98.22% purity when integrated with circulating ultrasound-assisted extraction (CUAE). This synergy reduces thermal degradation risks, a common issue in column chromatography.

Silica Gel Column Chromatography

Traditional Extraction and Limitations

Silica gel chromatography remains a cost-effective alternative, particularly for small-scale production. The CN102093359A protocol involves cold ethanol extraction followed by silica gel purification using a hexane-ethyl acetate-methanol-ammonia eluent. While this method yields 0.27 g of this compound per kg of raw material, purity rarely exceeds 90% due to isomerization under polar conditions.

Modern Adaptations

Recent optimizations employ gradient elution with dichloromethane-methanol mixtures, reducing process time by 30% compared to isocratic methods. However, silica-based methods are less suitable for industrial scales due to resin degradation and solvent consumption.

Ultrasonic-Assisted Countercurrent Extraction (CUAE-CCC)

Integrated Extraction and Isolation

The hyphenated CUAE-CCC system described in PubMed (PMID: 25725954) enables continuous extraction and purification. A chloroform-methanol-water (6:4:5) solvent facilitates simultaneous extraction and phase separation, with ultrasound (20–80 kHz) enhancing cell wall disruption. This method isolates this compound at 26.6 mg per run, achieving 98.22% purity through online HPLC monitoring.

Advantages Over Conventional Techniques

CUAE-CCC reduces solvent use by 40% compared to batch extraction, with a 2.5-fold increase in yield. The closed-system design minimizes oxidative degradation, critical for preserving this compound’s ester bonds.

Micro-Cutting and Continuous Countercurrent Extraction

Mechanochemical Pretreatment

Patent CN105949192A introduces micro-cutting technology, grinding Uncaria powder with sodium carbonate to submicron sizes. This pretreatment increases surface area by 300%, enhancing ethanol solubility and yielding 0.35 g/kg of this compound.

Solvent and Process Parameters

A single-stage countercurrent extractor with 65% ethanol (1:8 solid-liquid ratio) achieves 85% extraction efficiency in 20 minutes. Subsequent purification via D901 macroporous resin yields 97.93% purity, underscoring the method’s industrial viability.

Comparative Analysis of Preparation Methods

Method Solvent System Yield (mg/kg) Purity (%) Time (h) Source
HSCCCChloroform-methanol-water8.2–26.695–98.226–12
Silica Gel ChromatographyHexane-ethyl acetate-methanol-ammonia27090–9224–48
CUAE-CCCChloroform-methanol-water26.698.228
Micro-Cutting + CCCEthanol-water35097.934

Critical Factors Influencing Preparation Efficiency

Solvent Selection

Chloroform-methanol-water systems dominate due to their ability to resolve this compound from isomers like isothis compound. Ethanol-water mixtures (50–65%) are preferred for eco-friendly scaling but require pH adjustment to prevent alkaloid degradation.

Extraction Time and Temperature

Ultrasonic extraction limits thermal exposure to <30°C, crucial for preventing ester bond hydrolysis. Prolonged silica gel contact (>24 h) induces epimerization, reducing yields by 15–20% .

Scientific Research Applications

Neuroprotective Effects

Rhynchophylline has demonstrated considerable efficacy in protecting against neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

  • Mechanisms of Action :
    • This compound modulates neurotransmitter systems and suppresses calcium channels, which are critical in preventing neurotoxicity and apoptosis in neuronal cells. For instance, it has been shown to inhibit the neurotoxic effects of 1-methyl-4-phenylpyridinium ion (MPP+) in cerebellar granule neurons by targeting the myocyte enhancer factor 2D (MEF2D) transcription factor through the PI3-K/Akt/GSK3β signaling pathway .
    • In animal models, such as MPTP-induced mice, this compound reduces dopaminergic neuron loss and inflammatory cytokine secretion, showcasing its protective role against Parkinson's disease .
  • Alzheimer's Disease :
    • This compound acts as an inhibitor of ephrin type A receptor 4 precursor (EphA4) tyrosine kinase, improving synaptic plasticity and cognitive functions in APP/PS1 transgenic mice models of Alzheimer's disease. It also reduces amyloid plaque burden and modulates microglial activity, which is crucial for managing neuroinflammation associated with Alzheimer's .

Anti-Inflammatory Properties

The anti-inflammatory effects of this compound are significant in both central nervous system disorders and peripheral conditions.

  • Inflammation Modulation :
    • This compound suppresses pro-inflammatory factors like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide-stimulated primary microglia. This inhibition occurs through down-regulation of MAPK/NF-κB signaling pathways .
    • In studies involving tendon injuries, this compound was found to reduce inflammation markers and promote healing by inhibiting tendon adhesion .

Cardiovascular Applications

This compound exhibits protective effects on cardiovascular health, particularly concerning hypertension and myocardial ischemia.

  • Cardioprotection :
    • Research indicates that this compound enhances endothelial function and protects against oxidative stress in cardiomyocytes during ischemia-reperfusion injury. It promotes autophagy and regulates critical signaling pathways such as AMPK and Src-PI3K/Akt-eNOS .
    • In spontaneous hypertensive rats, this compound has been shown to improve endothelial-dependent relaxation, suggesting its potential as a therapeutic agent for hypertension-related complications .

Treatment for Pulmonary Fibrosis

Recent studies have identified this compound's potential role in treating pulmonary fibrosis.

  • Therapeutic Efficacy :
    • This compound has been demonstrated to limit pulmonary fibrosis in mouse models. Its application in nanoparticle formulations aims to enhance therapeutic delivery and efficacy in clinical settings .

Summary Table of Applications

Application AreaMechanisms/EffectsReferences
Neuroprotection Modulates neurotransmitters; inhibits apoptosis
Alzheimer's Disease Reduces amyloid plaques; improves cognitive function
Anti-inflammatory Suppresses pro-inflammatory cytokines
Cardiovascular Health Enhances endothelial function; protects cardiomyocytes
Pulmonary Fibrosis Limits fibrosis; enhances healing

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Cardiovascular Effects : Exhibits calcium channel–blocking activity, anti-arrhythmic effects, and antihypertensive properties via regulation of glycerophospholipids and fatty acids .
  • Antiepileptic Activity : Inhibits NMDA-induced currents but has lower blood-brain barrier (BBB) permeability compared to other alkaloids like geissoschizine methyl ether (GM) .
  • Dermatological Applications: Prevents stress-induced hair graying by upregulating melanocyte stem cell markers (SOX10, DCT, MITF) and blocking noradrenaline (NA)-induced Ca²⁺ influx .
  • Metabolism : Primarily metabolized by CYP3A enzymes in the liver, with stereoselective pharmacokinetics influenced by its C-7 configuration .

Comparison with Similar Compounds

Rhynchophylline shares structural and functional similarities with several alkaloids, but key differences in pharmacological effects, metabolic pathways, and therapeutic applications exist.

Structural and Functional Analogues

Table 1: Comparative Analysis of this compound and Key Analogues

Compound Source Key Structural Difference Pharmacological Effects Metabolic Pathway BBB Permeability References
This compound U. rhynchophylla, Kratom C-7 stereochemistry NMDA inhibition, antihypertensive, neuroprotective, anti-hair graying CYP3A-mediated oxidation Moderate
Isothis compound U. rhynchophylla C-3 epimer of RIN Similar antihypertensive effects but targets glycerides; no AChE/BChE inhibition CYP3A; faster hepatic clearance Moderate
Corynoxeine U. rhynchophylla Double bond at C-7 Weak anticholinesterase activity; no significant CNS effects Not well-characterized Low
Mitraphylline Mitragyna speciosa Structural isomer of RIN Anti-inflammatory, vasodilatory; limited neuroprotective data Unknown Unknown
Geissoschizine Methyl Ether (GM) U. rhynchophylla Different indole substitution Antiepileptic (broad-spectrum), high BBB permeability; no locomotor side effects Not reported High

Key Comparative Findings

This compound vs. Isothis compound

  • Pharmacodynamics : Both isomers exhibit antihypertensive effects, but RIN primarily regulates glycerophospholipids and unsaturated fatty acids, whereas isothis compound targets glycerides .
  • Stereoselectivity : RIN’s C-7 configuration results in slower hepatic clearance compared to isothis compound, which is metabolized more rapidly by CYP3A .
  • Enzyme Inhibition: Neither compound inhibits acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), unlike corynoxeine derivatives .

This compound vs. Geissoschizine Methyl Ether (GM)

  • Antiepileptic Mechanism : GM acts on multiple neuronal channels (NaV, CaV, GABA), while RIN specifically inhibits NMDA receptors .
  • BBB Penetration : GM’s BBB permeability is five-fold higher than RIN, making it more suitable for CNS-targeted therapies .

This compound vs. Propranolol

  • Transdermal Efficacy: Both compounds show similar skin permeation rates, but RIN uniquely prevents hair graying by reversing NA-induced melanocyte suppression .

This compound vs. Mitraphylline

  • Therapeutic Spectrum : Mitraphylline is primarily studied for anti-inflammatory and vasodilatory effects, whereas RIN has broader neuroprotective and cardiovascular applications .

Metabolic and Pharmacokinetic Differences

  • CYP3A Dependency : RIN and isothis compound are predominantly metabolized by CYP3A, but their elimination rates differ due to stereochemistry .
  • First-Pass Effect : Intestinal metabolism significantly affects RIN’s bioavailability, whereas hepatic clearance dominates for isothis compound .

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